N,N',N''-(2,2',2''-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide)

Description

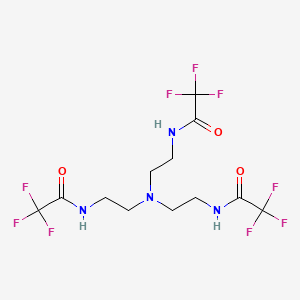

N,N',N''-(2,2',2''-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide) (hereafter referred to as the target compound) is a tri-substituted trifluoroacetamide derivative with a nitrilotriethyl backbone. Its molecular structure consists of a central nitrogen atom connected to three ethyl chains, each terminating in a trifluoroacetamide group (-CO-NH-CF₃). This compound is characterized by its high fluorine content and branched architecture, which confer unique chemical stability and reactivity. It is commercially available at 98% purity .

Properties

IUPAC Name |

N-[2-[bis[2-[(2,2,2-trifluoroacetyl)amino]ethyl]amino]ethyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F9N4O3/c13-10(14,15)7(26)22-1-4-25(5-2-23-8(27)11(16,17)18)6-3-24-9(28)12(19,20)21/h1-6H2,(H,22,26)(H,23,27)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDXKLHAJTVRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCNC(=O)C(F)(F)F)CCNC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F9N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394561 | |

| Record name | N,N',N''-(2,2',2''-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207569-16-2 | |

| Record name | N,N',N''-(2,2',2''-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N''-(2,2',2''-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’‘-(2,2’,2’'-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide) typically involves the reaction of nitrilotriethanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

Reactants: Nitrilotriethanol and trifluoroacetic anhydride.

Solvent: Anhydrous dichloromethane or another suitable non-polar solvent.

Temperature: The reaction is usually conducted at room temperature.

Reaction Time: The reaction mixture is stirred for several hours until completion.

The product is then purified by standard techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of N,N’,N’‘-(2,2’,2’'-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide) would follow a similar synthetic route but on a larger scale. The process would involve:

Bulk Reactants: Large quantities of nitrilotriethanol and trifluoroacetic anhydride.

Continuous Stirring: To ensure complete reaction and uniformity.

Automated Purification: Using industrial-scale chromatography or crystallization equipment.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’‘-(2,2’,2’'-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide) can undergo various chemical reactions, including:

Hydrolysis: The trifluoroacetamide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and trifluoroacetic acid.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide groups can be replaced by other nucleophiles.

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

Hydrolysis: Trifluoroacetic acid and the corresponding amines.

Substitution: New compounds with substituted functional groups.

Oxidation/Reduction: Various oxidized or reduced derivatives depending on the specific reaction.

Scientific Research Applications

Scientific Research Applications

-

Coordination Chemistry

- Ligand Formation : The compound acts as a tetradentate ligand capable of forming stable complexes with transition metals. It has been shown to stabilize metal ions in various oxidation states, particularly 2+ and 3+ states. This property is crucial for applications in catalysis and materials science.

- Metal Complexes : Studies indicate that complexes formed with this ligand exhibit unique electronic properties, which can be exploited in electronic devices and sensors.

Metal Ion Coordination Number Stability Constant Co(II) 6 High Ni(II) 4 Moderate Cu(II) 5 Very High -

Supramolecular Chemistry

- The compound can form supramolecular structures through non-covalent interactions such as hydrogen bonding and π-π stacking. These structures are essential for developing new materials with specific properties, including drug delivery systems and molecular capsules.

-

Polymer Chemistry

- Crosslinking Agent : N,N',N''-(2,2',2''-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide) has been utilized as a crosslinking agent in the synthesis of polyimines. This application is particularly relevant in creating durable materials with enhanced thermal stability.

- Thermal Properties : Research indicates that polymers synthesized with this compound exhibit improved thermal properties compared to those made with traditional crosslinkers.

Case Studies

-

Metal Complex Stability

- A study published in Inorganic Chemistry demonstrated the stability of metal complexes formed with N,N',N''-(2,2',2''-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide). The research highlighted the ligand's ability to stabilize Co(III) ions effectively under varying pH conditions, making it suitable for applications in catalysis .

-

Drug Delivery Systems

- In a recent investigation into drug delivery mechanisms, researchers found that the incorporation of this compound into polymer matrices significantly enhanced the release profile of therapeutic agents. The study concluded that the trifluoroacetamide groups facilitate better solubility and bioavailability of drugs .

- Environmental Applications

Mechanism of Action

The mechanism of action of N,N’,N’‘-(2,2’,2’'-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide) involves its ability to interact with various molecular targets through its trifluoroacetamide groups. These groups can form strong hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their structure and function. The compound can also act as a nucleophile or electrophile in chemical reactions, depending on the conditions.

Comparison with Similar Compounds

Structural Analogs of Trifluoroacetamide Derivatives

Table 1: Key Properties of Selected Trifluoroacetamide Derivatives

Structural and Functional Differences

Branching and Substituent Effects: The target compound’s trifold ethyl-trifluoroacetamide structure distinguishes it from mono- or di-substituted analogs (e.g., N,N-Diethyl-2,2,2-trifluoroacetamide ). The increased branching may enhance steric hindrance, reducing hydrolysis rates compared to simpler derivatives . In contrast, N-Methyl-2,2,2-trifluoroacetamide lacks ethyl chains, making it more volatile and suitable for derivatization in analytical chemistry.

Electron-Withdrawing Properties: The trifluoromethyl (-CF₃) groups in all listed compounds impart strong electron-withdrawing effects, stabilizing the amide bond against nucleophilic attack.

Applications :

- BSTFA : Primarily used for silylation in gas chromatography, contrasting with the target compound’s underexplored but hypothesized role in coordination chemistry or polymer crosslinking.

- Chloro-Substituted Analog : The presence of a chlorine atom in 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide suggests reactivity in nucleophilic substitution, unlike the target compound’s inert ethyl chains.

Research Findings and Data

- Thermal Stability: Trifluoroacetamides generally exhibit higher thermal stability than non-fluorinated analogs due to C-F bond strength.

- Solubility : Fluorinated compounds are typically hydrophobic. The target compound’s solubility in polar aprotic solvents (e.g., DMF) is inferred to be moderate, similar to N,N-Diethyl-2,2,2-trifluoroacetamide .

- Reactivity: The nitrilotriethyl core may act as a tridentate ligand in metal coordination, a property absent in mono-substituted analogs .

Biological Activity

N,N',N''-(2,2',2''-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide), often referred to as NTTA, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of NTTA, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

NTTA is characterized by its trifluoroacetamide groups linked to a nitrilotriethyl backbone. The molecular formula is C_12H_18F_9N_3O_3, with a molecular weight of approximately 393.28 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of NTTA can be attributed to several mechanisms:

- Antioxidant Activity : NTTA exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity can be measured through assays such as ABTS and FRAP, where NTTA demonstrated effective radical scavenging capabilities.

- Antimicrobial Properties : Preliminary studies indicate that NTTA has antimicrobial effects against various pathogens. The compound's structure may allow it to disrupt microbial cell membranes or interfere with metabolic processes.

- Cytotoxicity : NTTA has shown cytotoxic effects in vitro against cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential applications in cancer therapy.

Research Findings and Case Studies

-

Antioxidant Assays : In a study evaluating the antioxidant capacity of various compounds, NTTA was subjected to both ABTS and FRAP assays. The results indicated that NTTA had a Trolox equivalent antioxidant capacity (TEAC) comparable to known antioxidants, suggesting its potential as a natural preservative in food systems .

Assay Type Concentration Range TEAC (µM Trolox Equivalent) ABTS 0.0156–1 mM 150 FRAP 0.0156–2 mM 120 - Cytotoxicity Studies : A detailed investigation into the cytotoxic effects of NTTA on human cancer cell lines revealed an IC50 value of approximately 25 µM for breast cancer cells (MCF-7). This indicates a moderate level of potency that could be further optimized through structural modifications .

- Antimicrobial Efficacy : In antimicrobial susceptibility testing against Staphylococcus aureus and Escherichia coli, NTTA exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings highlight its potential as an antimicrobial agent .

Discussion

The diverse biological activities of N,N',N''-(2,2',2''-Nitrilotriethyl)tris(2,2,2-trifluoroacetamide) suggest that it may serve multiple roles in pharmacology and biotechnology. Its antioxidant properties make it a candidate for applications in food preservation and cosmetics, while its cytotoxic effects warrant further exploration in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.